![molecular formula C10H5F3N4 B2979551 4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile CAS No. 1047724-33-3](/img/structure/B2979551.png)
4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile” contains several functional groups. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity . The phenyl group (C6H5-) is a common aromatic hydrocarbon . The 1,2,3-triazole ring is a five-membered ring structure containing two nitrogen atoms and three carbon atoms . The carbonitrile group (-CN) is a functional group found in nitriles, which are organic compounds that contain a cyano functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl group and the 1,2,3-triazole ring could potentially introduce interesting structural features .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known for its high electronegativity, which could make the compound reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the trifluoromethyl group could influence the compound’s polarity and boiling point .Scientific Research Applications
Fluorination Techniques : A study by Stephens and Blake (2004) discussed the fluorination of diarylisoxazoles, a process relevant to compounds like 4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile. This research highlights the methods for introducing fluorine atoms into organic molecules, which is crucial for developing compounds with enhanced biological activity and stability (Stephens & Blake, 2004).
Antimicrobial Activities : Al‐Azmi and Mahmoud (2020) synthesized novel derivatives of 1,2,4-triazole, related to this compound, and evaluated their antimicrobial activities. This study emphasizes the potential of such compounds in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Catalytic Applications : Saleem et al. (2014) explored catalyst activation using triazole-based organochalcogen ligand complexes. These findings are significant for understanding the catalytic properties of triazole compounds like this compound in various chemical reactions (Saleem et al., 2014).
Synthesis and Structure Analysis : Al‐Azmi and Shalaby (2018) described a synthesis method for a structurally similar compound, providing insights into the molecular structure and properties of such triazole derivatives. This research is crucial for understanding the physical and chemical characteristics of these compounds (Al‐Azmi & Shalaby, 2018).
Antioxidant Properties : Savegnago et al. (2016) investigated the synthesis and antioxidant properties of phenylselanyl-1H-1,2,3-triazole-4-carbonitriles. The antioxidant activity of these compounds suggests their potential utility in developing treatments for oxidative stress-related conditions (Savegnago et al., 2016).
Mechanism of Action
Target of Action
It is known that many compounds with a similar structure have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, and their interaction with the compound can lead to significant changes in cellular functions.
Mode of Action
It is known that compounds with similar structures can interact with their targets in a variety of ways, leading to changes in cellular functions . For example, some compounds may act as inhibitors, blocking the activity of their target proteins, while others may act as activators, enhancing the activity of their targets.
Biochemical Pathways
It is known that compounds with similar structures can affect a variety of biochemical pathways . These pathways can have downstream effects on a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can have a significant impact on its bioavailability, which in turn can affect its efficacy and safety .
Result of Action
It is known that compounds with similar structures can have a variety of effects at the molecular and cellular level . For example, some compounds may induce cell death, while others may promote cell growth or differentiation.
Action Environment
It is known that environmental factors, such as temperature, ph, and the presence of other chemicals, can significantly affect the action of a compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-2H-triazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4/c11-10(12,13)7-3-1-2-6(4-7)9-8(5-14)15-17-16-9/h1-4H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMCGBBJZVONCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNN=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2979468.png)
![5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2979471.png)

![ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2979473.png)
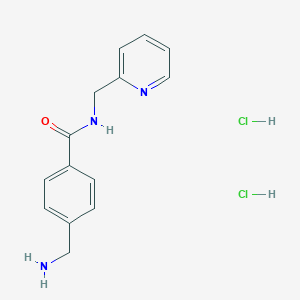
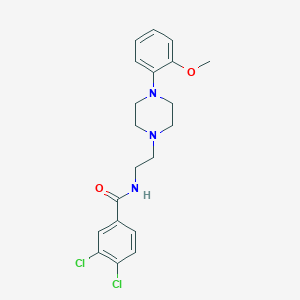
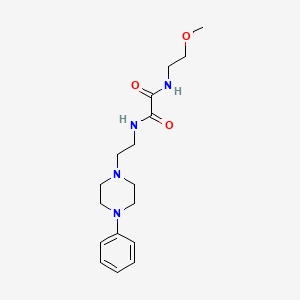
![1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B2979480.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2979482.png)
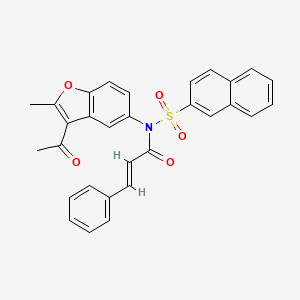
![N-(4-chlorophenyl)-2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2979485.png)
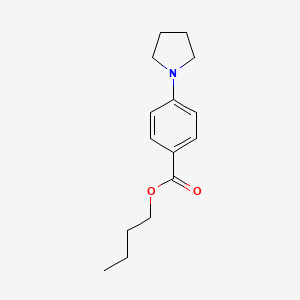
![3,4-diethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2979491.png)